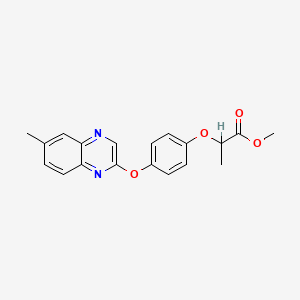
Propanoic acid, 2-(4-((6-methyl-2-quinoxalinyl)oxy)phenoxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-(4-((6-methyl-2-quinoxalinyl)oxy)phenoxy)-, methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a quinoxaline ring, which is a bicyclic structure containing nitrogen atoms, and a phenoxy group, which is an aromatic ring bonded to an oxygen atom. The methyl ester group adds to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(4-((6-methyl-2-quinoxalinyl)oxy)phenoxy)-, methyl ester typically involves multiple steps. One common method starts with the preparation of the quinoxaline derivative, which is then reacted with a phenoxy compound under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon or copper iodide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors equipped with temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-(4-((6-methyl-2-quinoxalinyl)oxy)phenoxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted phenoxy compounds.
Scientific Research Applications
Propanoic acid, 2-(4-((6-methyl-2-quinoxalinyl)oxy)phenoxy)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which propanoic acid, 2-(4-((6-methyl-2-quinoxalinyl)oxy)phenoxy)-, methyl ester exerts its effects involves interactions with specific molecular targets. The quinoxaline ring can interact with enzymes or receptors, modulating their activity. The phenoxy group may enhance the compound’s binding affinity to these targets, leading to various biological effects. Pathways involved in its mechanism of action include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 2-(4-(quinoxalin-2-yloxy)phenoxy)-, methyl ester
- Propanoic acid, 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)-, methyl ester
- Propanoic acid, 2-(4-((6-methyl-2-pyridinyl)oxy)phenoxy)-, methyl ester
Uniqueness
Propanoic acid, 2-(4-((6-methyl-2-quinoxalinyl)oxy)phenoxy)-, methyl ester stands out due to the presence of the 6-methylquinoxaline moiety, which imparts unique chemical and biological properties
Properties
CAS No. |
78977-03-4 |
|---|---|
Molecular Formula |
C19H18N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl 2-[4-(6-methylquinoxalin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C19H18N2O4/c1-12-4-9-16-17(10-12)20-11-18(21-16)25-15-7-5-14(6-8-15)24-13(2)19(22)23-3/h4-11,13H,1-3H3 |
InChI Key |
ONXFNBHRHNKPNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1)OC3=CC=C(C=C3)OC(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















